1-(4-Hydroxyphenyl)piperidine-2,6-dione
Description
Structure
3D Structure
Properties
CAS No. |
423737-09-1 |
|---|---|
Molecular Formula |
C11H11NO3 |
Molecular Weight |
205.21 g/mol |
IUPAC Name |
1-(4-hydroxyphenyl)piperidine-2,6-dione |
InChI |
InChI=1S/C11H11NO3/c13-9-6-4-8(5-7-9)12-10(14)2-1-3-11(12)15/h4-7,13H,1-3H2 |
InChI Key |
COBPPHAXOHBWAN-UHFFFAOYSA-N |
SMILES |
C1CC(=O)N(C(=O)C1)C2=CC=C(C=C2)O |
Canonical SMILES |
C1CC(=O)N(C(=O)C1)C2=CC=C(C=C2)O |
Origin of Product |
United States |
Synthetic Methodologies for Piperidine 2,6 Dione Core Structures
Established Synthetic Routes for Piperidine-2,6-dione Frameworks
The synthesis of the piperidine-2,6-dione framework is accessible through various established routes, including cyclization reactions, multi-component reactions, and annulation methods. The choice of method often depends on the desired substitution pattern and the availability of starting materials.
Cyclization reactions represent the most direct and common approach to forming the piperidine-2,6-dione ring. These reactions involve the formation of one or more carbon-nitrogen or carbon-carbon bonds to close the six-membered ring.
Intramolecular cyclization is a cornerstone for the synthesis of the 1-(4-Hydroxyphenyl)piperidine-2,6-dione scaffold. The most conventional method involves the condensation of a primary amine, in this case, 4-aminophenol, with glutaric acid or a derivative like glutaric anhydride (B1165640). researchgate.net
In a typical procedure, glutaric acid is reacted with a dehydrating agent such as thionyl chloride to form an intermediate glutaric anhydride or acyl chloride. The subsequent addition of a primary amine leads to the formation of an amic acid, which then undergoes ring closure upon heating to yield the final piperidine-2,6-dione product. derpharmachemica.com A one-pot method involves refluxing the primary amine and glutaric anhydride in a suitable solvent like toluene. researchgate.net Another efficient approach utilizes a catalyst, such as zinc chloride (ZnCl2), to facilitate the condensation in a solvent like ethanol, offering mild reaction conditions and high yields. derpharmachemica.com
Table 1: Representative Intramolecular Cyclization for 1-Aryl-piperidine-2,6-dione Synthesis
| Amine Reactant | Acid Reactant | Catalyst/Conditions | Solvent | Yield | Reference |
|---|---|---|---|---|---|
| Primary Amine | Glutaric Acid | Reflux | N/A | High | derpharmachemica.com |
| Aniline (B41778) Derivative | Glutaric Anhydride | Reflux | Toluene | N/A | researchgate.net |
More advanced methods for constructing the piperidine (B6355638) ring involve the cyclization of substrates containing alkene functionalities. While not always directly yielding the dione (B5365651), these strategies create the core piperidine skeleton which can be subsequently modified.
Wacker-type Aerobic Oxidative Cyclization : A palladium catalyst can be used for the aerobic oxidative cyclization of alkenes containing a tethered nitrogen nucleophile, forming six-membered nitrogen heterocycles. organic-chemistry.org
Gold-Catalyzed Oxidative Amination : Non-activated alkenes can undergo oxidative amination catalyzed by a gold(I) complex, which leads to the formation of substituted piperidines through the simultaneous creation of an N-heterocycle and the introduction of an oxygen substituent. nih.gov
Palladium-Catalyzed Enantioselective Aza-Heck Cyclization : This method allows for the intramolecular cyclization of substrates to form piperidine rings, sometimes proceeding via a 6-endo pathway, which can be contrary to Baldwin's rules depending on the substrate's geometry. nih.gov
These methods are powerful tools for creating complex piperidine structures and could be adapted to synthesize precursors for this compound.
Radical cyclizations offer an alternative pathway to the piperidine core, often proceeding under mild conditions and tolerating a variety of functional groups. These reactions typically involve the generation of a radical species that subsequently undergoes an intramolecular cyclization.
Key strategies include:
Cobalt-Catalyzed Cyclization : A cobalt(II) catalyst can be used for the intramolecular cyclization of linear amino-aldehydes to produce piperidines in good yields. nih.gov
1,6-Hydrogen Atom Transfer (HAT) : Radical cyclization via 1,6-HAT is another method to obtain piperidines. nih.gov
Cyclization of 1,6-enynes : Polysubstituted alkylidene piperidines can be synthesized from 1,6-enynes through an intramolecular radical cyclization cascade initiated by agents like triethylborane. nih.gov
Table 2: Overview of Radical Cyclization Strategies for Piperidine Core
| Strategy | Catalyst/Initiator | Substrate Type | Key Feature | Reference |
|---|---|---|---|---|
| Cobalt-Catalyzed Cyclization | Cobalt(II) | Linear Amino-aldehydes | Effective for various piperidines | nih.gov |
| 1,6-Hydrogen Atom Transfer | N/A | N/A | Forms piperidines via radical transfer | nih.gov |
Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all the starting materials. nih.gov This approach offers advantages in terms of atom economy, reduced reaction times, and simplified work-up procedures. researchgate.net
For the synthesis of highly substituted piperidines, a pseudo five-component reaction involving aromatic aldehydes, anilines, and alkyl acetoacetates can be employed, often catalyzed by an ionic liquid under reflux conditions in ethanol. researchgate.net While a direct MCR for this compound is not prominently described, the principles of MCRs could be applied to construct a complex precursor that can be later converted to the target glutarimide (B196013) structure. The versatility of MCRs allows for the creation of large libraries of compounds for further chemical exploration. nih.gov
Annulation refers to a chemical reaction that forms a new ring onto an existing molecular framework. The Robinson annulation is a well-known example used to create six-membered rings in the synthesis of steroids. nih.govacs.org In heterocyclic chemistry, aza-annulation strategies are employed to construct nitrogen-containing rings.
An aza-Robinson annulation strategy has been described that uses cyclic imides, such as glutarimide (a piperidine-2,6-dione), as starting materials. nih.govacs.org This process involves a conjugate addition of the imide to a vinyl ketone, followed by an intramolecular aldol condensation to yield a fused bicyclic amide. While this specific method uses a piperidine-2,6-dione as a reactant rather than a product, it demonstrates the principle of annulation in building complex heterocyclic systems. Other annulation reactions, such as [4+2] annulations of para-quinone methides, are used to synthesize various oxygen- and nitrogen-containing heterocycles and represent a powerful tool in synthetic chemistry. chim.it
Derivatization from Glutaric Anhydride and Related Precursors
The synthesis of the piperidine-2,6-dione core, also known as the glutarimide skeleton, frequently employs glutaric anhydride as a readily available and economical starting material. The fundamental reaction involves the condensation of glutaric anhydride with a primary amine. This process typically proceeds via a two-step sequence.
The first step is the nucleophilic acyl substitution, where the amino group of a primary amine attacks one of the carbonyl carbons of glutaric anhydride. This results in the opening of the anhydride ring to form an intermediate N-substituted glutaramic acid (a monoamide of glutaric acid). This reaction is generally efficient and can be carried out under mild conditions.
The second step is an intramolecular cyclization of the glutaramic acid intermediate to form the desired piperidine-2,6-dione ring. This step involves the formation of an amide bond between the terminal carboxylic acid group and the existing amide nitrogen, with the elimination of a water molecule. This cyclization often requires heating or the use of a dehydrating or coupling agent to proceed efficiently. This general strategy is a variation of the broader class of reactions like the Castagnoli-Cushman reaction, which utilizes cyclic anhydrides and imines to generate heterocyclic structures nih.govresearchgate.net.
Synthesis of this compound
The synthesis of this compound is a direct application of the general methodology described above, using 4-aminophenol as the primary amine precursor.
The reaction pathway involves two key stages:
Formation of the Glutaramic Acid Intermediate: 4-Aminophenol is reacted with glutaric anhydride. The amino group (-NH2) of 4-aminophenol is significantly more nucleophilic than its phenolic hydroxyl group (-OH). Consequently, the amino group selectively attacks the anhydride, leading to the formation of the intermediate, 5-((4-hydroxyphenyl)amino)-5-oxopentanoic acid. This reaction is typically performed in a suitable solvent, such as toluene, and may be heated to ensure completion researchgate.net.
Intramolecular Cyclization: The resulting N-(4-hydroxyphenyl)glutaramic acid intermediate is then subjected to cyclization. This ring-closing dehydration reaction forms the stable six-membered piperidine-2,6-dione ring. This step requires energy, often supplied by refluxing in a high-boiling solvent, and is frequently facilitated by a cyclizing agent to achieve high yields researchgate.net.
A representative reaction scheme is as follows: Glutaric Anhydride + 4-Aminophenol → 5-((4-hydroxyphenyl)amino)-5-oxopentanoic acid → this compound + H₂O
While thermal energy can drive the cyclization of the glutaramic acid intermediate, the use of catalytic systems or activating agents is common to improve reaction rates, yields, and purity.
For the second step of the synthesis (intramolecular cyclization), activating agents are often employed. One such effective reagent is 1,1'-carbonyldiimidazole (CDI). CDI activates the terminal carboxylic acid group of the glutaramic acid intermediate, transforming it into a highly reactive acylimidazolide. This intermediate then readily undergoes intramolecular nucleophilic attack by the amide nitrogen to close the ring and form the target dione researchgate.net.
Alternative approaches may utilize different catalytic systems. For instance, Lewis acids can be employed to catalyze the one-pot synthesis of piperidine-2,6-dione derivatives directly from glutaric acid (the hydrated form of the anhydride) and primary amines. These catalysts function by activating the carboxylic acid groups, thereby facilitating both the initial amidation and the subsequent cyclization step.
Advanced Spectroscopic Characterization Techniques for Structural Elucidation
Following synthesis, the precise chemical structure of this compound must be confirmed. This is accomplished using a combination of modern spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of organic compounds in solution. Both ¹H NMR and ¹³C NMR are used to confirm the identity and purity of the synthesized compound.
¹H NMR Spectroscopy: The proton NMR spectrum provides information about the number, connectivity, and chemical environment of hydrogen atoms in the molecule. The predicted spectrum for this compound would exhibit distinct signals corresponding to the different types of protons.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~9.5 - 10.5 | Singlet (s) | 1H | Phenolic -OH |
| ~7.0 - 7.2 | Doublet (d) | 2H | Aromatic C-H (ortho to N) |
| ~6.8 - 6.9 | Doublet (d) | 2H | Aromatic C-H (ortho to OH) |
| ~2.7 - 2.9 | Triplet (t) | 4H | Piperidine C3-H₂ and C5-H₂ |
| ~2.0 - 2.2 | Multiplet (m) | 2H | Piperidine C4-H₂ |
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of non-equivalent carbon atoms and provides information about their chemical environment (e.g., carbonyl, aromatic, aliphatic). Due to the molecule's symmetry, fewer signals than the total number of carbons are expected.
| Predicted Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~172 - 175 | Piperidine C=O (C2, C6) |
| ~156 - 158 | Aromatic C-OH (C1') |
| ~130 - 132 | Aromatic C-N (C4') |
| ~128 - 130 | Aromatic C-H (ortho to N) |
| ~115 - 117 | Aromatic C-H (ortho to OH) |
| ~32 - 34 | Piperidine -CH₂- (C3, C5) |
| ~17 - 19 | Piperidine -CH₂- (C4) |
Mass spectrometry is an analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight of a compound, thereby confirming its molecular formula. For this compound (C₁₁H₁₁NO₃), the calculated exact mass is approximately 205.074 g/mol .
In an electron ionization (EI) mass spectrum, the compound would be expected to show a molecular ion peak (M⁺) at m/z ≈ 205. The spectrum would also display a series of fragment ions resulting from the cleavage of specific bonds within the molecule. These fragmentation patterns provide additional structural evidence.
| Predicted m/z | Assignment | Plausible Origin |
|---|---|---|
| 205 | [M]⁺ | Molecular Ion |
| 109 | [HOC₆H₄NH₂]⁺ | Cleavage of N-C(O) bond (4-aminophenol radical cation) |
| 97 | [C₅H₅O₂]⁺ | Fragment from the piperidine-2,6-dione ring |
| 93 | [HOC₆H₄]⁺ | Cleavage of the N-Aryl bond |
The analysis of these characteristic fragments helps to piece together the structure of the parent molecule, corroborating the data obtained from NMR spectroscopy and confirming the successful synthesis of this compound.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum would exhibit several characteristic absorption bands corresponding to its distinct structural features.
The key functional groups and their expected IR absorption regions are:
Phenolic O-H Stretch: A prominent, broad absorption band is expected in the region of 3400–3200 cm⁻¹ due to the stretching vibration of the hydroxyl (-OH) group on the phenyl ring. The broadness of this peak is a result of intermolecular hydrogen bonding. uobabylon.edu.iq
Aromatic C-H Stretch: Sharp, medium-intensity peaks typically appear just above 3000 cm⁻¹ (e.g., 3100–3000 cm⁻¹), which are characteristic of the C-H bonds on the aromatic phenyl ring. vscht.cz
Aliphatic C-H Stretch: Strong, sharp absorptions are expected just below 3000 cm⁻¹ (typically in the 2960–2850 cm⁻¹ range) due to the C-H stretching vibrations of the methylene (-CH₂) groups within the piperidine-2,6-dione ring. vscht.cz
Imide C=O Stretch: The piperidine-2,6-dione (glutarimide) ring contains two carbonyl (C=O) groups. Cyclic imides typically show two distinct and very strong absorption bands in the carbonyl region. mdpi.com For this compound, these would likely appear around 1725 cm⁻¹ and 1670 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations of the two C=O groups. mdpi.com The presence of two strong peaks in this region is highly characteristic of the cyclic imide structure.
Aromatic C=C Stretch: Medium to weak intensity bands are expected in the 1610–1450 cm⁻¹ region, corresponding to the carbon-carbon double bond stretching vibrations within the phenyl ring. researchgate.net
C-N Stretch: The stretching vibration of the C-N bond between the aromatic ring and the imide nitrogen, as well as the C-N bonds within the ring, would likely appear in the 1360-1250 cm⁻¹ region. researchgate.net
C-O Stretch: A strong band corresponding to the stretching of the phenolic C-O bond is expected between 1260 and 1180 cm⁻¹.
The following table summarizes the expected characteristic IR absorption bands for the identification of functional groups in this compound.
| Functional Group | Type of Vibration | Expected Wavenumber (cm⁻¹) | Intensity |
| Phenolic O-H | Stretch, H-bonded | 3400 - 3200 | Strong, Broad |
| Aromatic C-H | Stretch | 3100 - 3000 | Medium, Sharp |
| Aliphatic C-H | Stretch | 2960 - 2850 | Strong, Sharp |
| Imide C=O | Asymmetric & Symmetric Stretch | ~1725 and ~1670 | Strong, Sharp |
| Aromatic C=C | Stretch | 1610 - 1450 | Medium to Weak |
| Phenolic C-O | Stretch | 1260 - 1180 | Strong |
| Imide C-N | Stretch | 1360 - 1250 | Medium |
X-ray Crystallography for Absolute Stereochemistry and Conformation
A crystallographic study of this compound would reveal:
Ring Conformation: The six-membered piperidine ring is not planar. X-ray analysis would determine its preferred conformation, which could be a chair, boat, or a twisted conformation. nih.gov For substituted piperidines, the chair conformation is often the most stable. nih.gov However, the presence of two sp²-hybridized carbonyl carbons and an sp²-like nitrogen atom in the glutarimide ring typically leads to a significant flattening of the ring, often resulting in a half-chair or envelope conformation. nih.gov
Bond Parameters: Precise measurements of all bond lengths and angles would be obtained. This data can confirm the hybridization of atoms and reveal any strain within the molecular structure.
Intermolecular Interactions: The analysis would elucidate how the molecules are packed in the crystal lattice. A critical feature for this compound would be the presence of intermolecular hydrogen bonds involving the phenolic -OH group and the carbonyl oxygen atoms of neighboring molecules. These interactions are crucial in stabilizing the crystal structure.
Planarity and Torsion Angles: The study would determine the planarity of the phenyl ring and the piperidine-2,6-dione ring. It would also define the torsion angle between the plane of the phenyl ring and the plane of the heterocyclic ring, describing their relative orientation.
The table below outlines the type of structural data that would be obtained from a single-crystal X-ray diffraction analysis.
| Parameter | Information Provided |
| Crystal System & Space Group | Describes the symmetry of the crystal lattice (e.g., Monoclinic, P2₁/c). |
| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) of the repeating unit in the crystal. |
| Bond Lengths | Precise distances between bonded atoms (e.g., C=O, C-N, C-C, O-H). |
| Bond Angles | Angles between three connected atoms (e.g., C-N-C, O=C-N). |
| Torsion Angles | Defines the conformation of the piperidine-2,6-dione ring and the orientation of the phenyl group. |
| Hydrogen Bond Geometry | Distances and angles of intermolecular hydrogen bonds, identifying donor and acceptor atoms. |
Theoretical and Computational Investigations of 1 4 Hydroxyphenyl Piperidine 2,6 Dione
Molecular Structure and Conformational Analysis
The three-dimensional arrangement of atoms in 1-(4-Hydroxyphenyl)piperidine-2,6-dione is complex, defined by the interplay of its constituent rings and substituent groups. Computational analysis is essential to unravel the preferred spatial orientations and the underlying forces governing them.
Conformational Preferences of the Piperidine-2,6-dione Ring System
The piperidine-2,6-dione ring, a core component of the molecule, is not planar. It can adopt several non-planar conformations to minimize steric strain and electronic repulsion. The most common conformations are chair, boat, and twist-boat forms. In substituted piperidine-2,6-diones, the energetic preference for a specific conformation is influenced by the nature and position of the substituents. For N-substituted derivatives, the ring often adopts a conformation that minimizes steric hindrance between the substituent on the nitrogen atom and the hydrogen atoms on the ring.
In the case of this compound, the piperidine-2,6-dione ring is expected to favor a distorted chair or boat conformation. The presence of the bulky 4-hydroxyphenyl group on the nitrogen atom introduces significant steric interactions that influence the ring's geometry. While chair conformations are generally the most stable for piperidine (B6355638) rings, the substitution pattern in this molecule could lead to a preference for a twist-boat or a flattened chair conformation to alleviate steric strain. researchgate.net The exact conformational preference and the energy barriers between different conformations would require specific computational energy profiling.
Analysis of Intramolecular Interactions
Intramolecular interactions play a critical role in dictating the most stable conformation of this compound. The key interactions within the molecule include:
Hydrogen Bonding: The hydroxyl (-OH) group on the phenyl ring can act as a hydrogen bond donor. It may form an intramolecular hydrogen bond with one of the carbonyl oxygen atoms of the piperidine-2,6-dione ring. The formation of such a bond would significantly stabilize the conformation in which these groups are in proximity.
Dipole-Dipole Interactions: The carbonyl groups of the dione (B5365651) system possess significant dipole moments. These dipoles will interact with each other and with the dipole of the C-N bond, influencing the conformational stability.
Electronic Structure and Resonance Stabilization Effects
The electronic structure of this compound is characterized by the delocalization of electrons across the aromatic phenyl ring and the amide functionalities within the piperidine-2,6-dione ring.
Phenyl Ring: The π-electron system of the 4-hydroxyphenyl group is a major electronic feature. The hydroxyl group, being an electron-donating group, increases the electron density on the phenyl ring through resonance, particularly at the ortho and para positions.
Piperidine-2,6-dione Ring: The two amide groups within this ring exhibit resonance. The lone pair of electrons on the nitrogen atom can be delocalized onto the adjacent carbonyl groups. This resonance imparts partial double bond character to the N-C(O) bonds and affects the ring's geometry and reactivity. The connection of the nitrogen atom to the phenyl ring will influence the extent of this delocalization.
Quantum Chemical Calculations
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic properties and reactivity of molecules.
Density Functional Theory (DFT) Studies on Electronic Properties
DFT calculations can provide detailed information about the distribution of electrons and the energies of molecular orbitals. For this compound, these calculations would typically focus on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
HOMO and LUMO Analysis: The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. In this compound, the HOMO is expected to be localized primarily on the electron-rich 4-hydroxyphenyl ring, while the LUMO is likely to be centered on the electron-deficient piperidine-2,6-dione ring.
Table 1: Representative DFT-Calculated Electronic Properties
| Property | Representative Value | Description |
| HOMO Energy | -6.5 eV | Energy of the Highest Occupied Molecular Orbital |
| LUMO Energy | -1.5 eV | Energy of the Lowest Unoccupied Molecular Orbital |
| HOMO-LUMO Gap | 5.0 eV | Indicator of chemical reactivity and stability |
| Dipole Moment | 3.5 D | Measure of the overall polarity of the molecule |
Note: The values presented in this table are representative examples for a molecule of this type and are not based on direct experimental or computational results for this compound.
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. researchgate.netresearchgate.net It is a valuable tool for predicting how a molecule will interact with other charged species. The MEP map uses a color scale to indicate regions of different electrostatic potential.
Interpretation of the MEP Map:
Red Regions: These indicate areas of high electron density and negative electrostatic potential. In this compound, the red regions are expected to be located around the oxygen atoms of the carbonyl groups and the hydroxyl group, as these are the most electronegative atoms. These sites are susceptible to electrophilic attack.
Blue Regions: These represent areas of low electron density and positive electrostatic potential. The blue regions are likely to be found around the hydrogen atoms, particularly the hydrogen of the hydroxyl group and the hydrogens on the piperidine ring. These sites are prone to nucleophilic attack.
Green Regions: These denote areas of neutral electrostatic potential.
The MEP map for this compound would highlight the electron-rich carbonyl oxygens as potential sites for hydrogen bonding and coordination, while the acidic proton of the hydroxyl group would be a primary site for deprotonation or hydrogen bond donation. researchgate.netresearchgate.net
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis offers a powerful lens to examine the intramolecular and intermolecular bonding and charge transfer interactions within a molecule. For this compound, NBO analysis elucidates the delocalization of electron density between filled Lewis-type orbitals and empty non-Lewis-type orbitals. This analysis is crucial for understanding the stability of the molecule arising from hyperconjugative interactions.
Table 1: Hypothetical NBO Analysis Data for this compound This table is a representative example based on typical NBO analysis of similar compounds and is for illustrative purposes.
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |
|---|---|---|---|
| LP(1) N | σ(C-C) | 5.8 | Hyperconjugation |
| LP(2) O(carbonyl) | σ(N-C) | 2.5 | Hyperconjugation |
| LP(1) O(hydroxyl) | σ*(C-C)aromatic | 3.1 | Hyperconjugation |
Molecular Docking and Dynamics Simulations
To explore the potential biological activity of this compound, molecular docking and dynamics simulations are indispensable tools. These computational techniques predict how this ligand might bind to a protein receptor and the stability of the resulting complex over time.
Molecular docking algorithms position the ligand within the binding site of a target protein to find the most favorable binding orientation. This is followed by molecular dynamics (MD) simulations, which provide a dynamic picture of the ligand-protein complex, revealing the stability of the interactions and any conformational changes that may occur upon binding. nih.gov
Ligand-Target Interaction Profiling
Computational studies on analogous piperidine derivatives have demonstrated the importance of specific molecular features for receptor affinity. nih.gov The 4-hydroxyphenyl moiety, for instance, is often crucial for forming hydrogen bonds with amino acid residues in the receptor's binding pocket.
In the context of this compound, the hydroxyl group is a potential hydrogen bond donor, while the carbonyl oxygens of the piperidine-2,6-dione ring can act as hydrogen bond acceptors. The aromatic ring can also engage in π-π stacking or hydrophobic interactions with aromatic amino acid residues like tyrosine, phenylalanine, or tryptophan. nih.gov These interactions are fundamental to the ligand's ability to bind to a target receptor.
Prediction of Binding Modes and Affinities
Molecular docking studies predict the specific pose of this compound within a receptor's active site and estimate the binding affinity, often expressed as a docking score or binding energy. A lower binding energy generally indicates a more stable and favorable interaction. ugm.ac.id
For related compounds, the orientation within the binding site is critical for efficacy. For example, the positioning of the hydroxyphenyl group can significantly impact binding affinity; a clash with certain residues can dramatically reduce it. nih.gov Computational methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be employed to calculate the binding free energy, providing a more refined prediction of binding affinity by considering solvation effects. nih.gov
Table 2: Hypothetical Molecular Docking Results for this compound with a Target Receptor This table is a representative example based on typical molecular docking outputs.
| Receptor Target | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Types |
|---|---|---|---|
| Hypothetical Kinase A | -8.5 | Tyr206, Asp150, Phe180 | Hydrogen Bond, Hydrophobic, π-π Stacking |
| Hypothetical Receptor B | -7.2 | Ser12, Leu98, Trp100 | Hydrogen Bond, Hydrophobic |
Computational Studies for Receptor Selectivity
Understanding why a ligand binds preferentially to one receptor over another is a key aspect of drug design. Computational studies can shed light on the structural and energetic basis of receptor selectivity. By performing docking and molecular dynamics simulations of this compound with multiple, structurally related receptors, researchers can identify subtle differences in the binding pockets that favor interaction with one target.
Studies on similar piperidine-based compounds have shown that even minor modifications to the ligand, such as the position of a hydroxyl group, can significantly alter receptor selectivity. nih.gov For this compound, its selectivity profile would be determined by the specific constellation of interactions it can form within the binding sites of different receptors. The basic amino moiety and the presence and position of the hydroxyl group are often key determinants of both affinity and selectivity. nih.gov
Structure Activity Relationship Sar Studies of 1 4 Hydroxyphenyl Piperidine 2,6 Dione Analogs
Identification of Pharmacophore Elements for Biological Activity
The fundamental pharmacophore of 1-(4-hydroxyphenyl)piperidine-2,6-dione analogs consists of three key components: the piperidine-2,6-dione ring, the N-aryl substituent (the 4-hydroxyphenyl group), and the spatial arrangement between them.
The piperidine-2,6-dione ring is a critical element for the biological activity of many of these compounds. This moiety is isosteric to the glutarimide (B196013) ring found in thalidomide (B1683933) and its analogs, which are known to interact with the protein cereblon (CRBN), a substrate receptor of the CRL4 E3 ubiquitin ligase complex. nih.govgoogle.com The two carbonyl groups of the piperidine-2,6-dione ring are essential for hydrogen bonding interactions with the target protein. For instance, in cereblon modulators, the glutarimide moiety fits into a specific binding pocket, and its carbonyl groups form crucial contacts. nih.gov
The 4-hydroxyphenyl group at the N1-position of the piperidine-2,6-dione ring also plays a significant role in target recognition and biological activity. The hydroxyl group can act as both a hydrogen bond donor and acceptor, facilitating interactions with receptor sites. The phenyl ring itself can engage in hydrophobic or π-stacking interactions. The position of the hydroxyl group on the phenyl ring is often critical for activity.
Influence of Substituent Modifications on Pharmacological Profiles
Modifications to both the 4-hydroxyphenyl ring and the piperidine-2,6-dione core have been explored to modulate the pharmacological profiles of these analogs.
Modifications of the N-Aryl Substituent:
The nature and position of substituents on the N-phenyl ring can drastically alter the biological activity. For example, in a series of 1-arylpiperidine-2,6-diones synthesized for antimicrobial activity, the presence of a chloro group at the para-position of the phenyl ring, as in 1-(4-chlorophenyl)piperidine-2,6-dione, was found to be favorable. derpharmachemica.com This suggests that electron-withdrawing groups on the phenyl ring can influence the antimicrobial properties. While not a direct analog, this finding implies that modifications to the electronic properties of the phenyl ring of this compound could tune its activity.
In the context of antipsychotic agents, a series of 4-substituted piperidine-2,6-dione derivatives were developed where the N1-position was connected to a piperazine (B1678402) or piperidine (B6355638) moiety via a butyl linker. nih.gov In these compounds, the substituent at the 4-position of the piperidine-2,6-dione ring, such as a 4-chlorophenyl group, was found to be crucial for high affinity to dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors. nih.gov This highlights that while the N-substituent is important, modifications at other positions of the piperidine-2,6-dione ring can also significantly impact the pharmacological profile.
Modifications of the Piperidine-2,6-dione Core:
The piperidine-2,6-dione ring itself can be modified to alter activity. For instance, the introduction of substituents at the 3- or 4-positions of the ring can lead to changes in potency and selectivity. In the development of cereblon modulators, modifications on the glutarimide ring were explored to optimize degradation of target proteins like Aiolos and GSPT1. nih.gov
The following table summarizes the structure-activity relationships of some piperidine-2,6-dione derivatives based on available literature.
| Compound/Analog Series | Modification | Biological Activity/Target | Key Findings | Reference(s) |
| 1-(4-chlorophenyl)piperidine-2,6-diones | Substitution on N-phenyl ring | Antimicrobial | The 4-chloro substituent was part of the synthesized active compounds. | derpharmachemica.com |
| 4-(4-chlorophenyl)-piperidine-2,6-dione derivatives | N1-butyl-piperidine/piperazine linker and C4-phenyl substitution | Antipsychotic (Dopamine D2, Serotonin 5-HT2A) | The 4-(4-chlorophenyl) group was a key feature for high receptor affinity. | nih.gov |
| Glutarimide Analogs (CC-885 series) | Modifications on the glutarimide (piperidine-2,6-dione) ring and its N-substituent | Protein degradation (Aiolos, GSPT1) via Cereblon (CRBN) | Subtle changes to the glutarimide and its linker affected the selectivity of protein degradation. | nih.gov |
Impact of Stereochemistry and Conformational Changes on Target Recognition
Stereochemistry plays a pivotal role in the biological activity of many piperidine derivatives. Although specific studies on the stereochemistry of this compound are limited, general principles from related compounds can be applied.
The piperidine ring can adopt various conformations, such as chair, boat, and twist-boat, with the chair conformation being the most stable. The orientation of substituents on the ring (axial vs. equatorial) can significantly influence binding to a biological target. For chiral centers on the piperidine ring or its substituents, enantiomers or diastereomers can exhibit vastly different biological activities.
For example, in a study of piperidine-2-carboxamide (B12353) derivatives, diastereomeric pairs with enantiomeric N-alkyl groups showed notable differences in their metabolic stability, highlighting the importance of stereoisomerism. nih.gov In the context of thalidomide, it is well-established that the (S)-enantiomer is responsible for the teratogenic effects, while the (R)-enantiomer possesses sedative properties, underscoring the profound impact of stereochemistry.
Rational Design Principles for Novel Piperidine-2,6-dione Derivatives
Based on the available SAR data for related compounds, several rational design principles can be proposed for the development of novel analogs of this compound with enhanced or novel biological activities.
Systematic Modification of the 4-Hydroxyphenyl Ring: The hydroxyl group can be moved to the ortho- or meta-positions to probe the optimal interaction geometry. Furthermore, the introduction of various substituents (e.g., halogens, alkyl, alkoxy groups) on the phenyl ring can be explored to modulate electronic properties, lipophilicity, and steric bulk, thereby influencing potency and selectivity.
Substitution on the Piperidine-2,6-dione Core: Introducing substituents at the 3- and 4-positions of the piperidine-2,6-dione ring can lead to new interactions with the target and can also be used to fine-tune the conformational properties of the molecule. The stereochemistry of these new centers should be carefully controlled and evaluated.
Bioisosteric Replacement: The piperidine-2,6-dione moiety could be replaced with other heterocyclic systems to explore different interaction patterns. Similarly, the 4-hydroxyphenyl group could be replaced with other aryl or heteroaryl rings to alter the compound's properties.
Pharmacophore-Based Design: Computational methods such as 3D-QSAR and pharmacophore modeling can be employed to build models based on known active compounds. mdpi.com These models can then be used to virtually screen for new derivatives with predicted high activity and to guide the design of novel compounds with optimized properties.
The following table outlines some proposed design strategies for novel this compound derivatives.
| Design Strategy | Rationale | Potential Outcome |
| Varying Phenyl Substituents | Modulate electronics, lipophilicity, and steric interactions. | Improved potency, selectivity, and pharmacokinetic properties. |
| Introducing Chirality on the Piperidine Ring | Explore stereospecific interactions with the target. | Enantiomerically pure compounds with improved activity and reduced off-target effects. |
| Ring Modification/Bioisosteric Replacement | Alter the core scaffold to find novel interactions. | Discovery of new chemical classes with different pharmacological profiles. |
| Linker Modification | Change the spatial relationship between the phenyl and piperidine-2,6-dione rings. | Optimization of binding affinity and conformational preferences. |
By systematically applying these design principles, it is possible to develop novel this compound derivatives with tailored pharmacological profiles for various therapeutic applications.
Investigation of Pharmacological Activities and Underlying Biological Mechanisms
In Vitro Biological Screening Paradigms
An extensive review of scientific literature was conducted to ascertain the biological activity of 1-(4-Hydroxyphenyl)piperidine-2,6-dione across several standard screening paradigms.
While the broader class of piperidine (B6355638) derivatives has been investigated for potential antiviral properties against various viral agents, specific data on the antiviral activity of this compound is not available in the reviewed scientific literature. derpharmachemica.combiomedpharmajournal.orgnih.govnih.govijnrd.org
Numerous studies have explored the antibacterial potential of various piperidine-based compounds. biomedpharmajournal.orgijpcbs.combiointerfaceresearch.comresearchgate.netnih.gov However, there are no specific research findings detailing the evaluation of this compound against bacterial strains.
The antifungal properties of the piperidine scaffold have been a subject of medicinal chemistry research. biomedpharmajournal.orgijnrd.orgresearchgate.net Despite this, specific data from in vitro screening of this compound against fungal pathogens has not been reported in the available literature.
The piperidine-2,6-dione structure is a component of certain agents with known anticancer effects, prompting investigation into related molecules. nih.govijnrd.orgmdpi.comnih.gov However, specific studies on the direct anticancer activity of this compound are not present in the reviewed literature.
Targeting metabolic enzymes like Lactate Dehydrogenase A (LDHA) is a strategy in cancer research. researchgate.netnih.govnih.govresearchgate.net Currently, there is no published data to indicate whether this compound has been screened for inhibitory activity against LDHA.
Piperidine-containing molecules have been developed as inhibitors of various kinases, including IκB kinase (IKK), Anaplastic Lymphoma Kinase (ALK), and others involved in oncogenic signaling. nih.govnih.govmdpi.comresearchgate.netnih.govnih.gov Nevertheless, a specific kinase inhibition profile for this compound, including its effects on IKK, ALK, or c-ros oncogene 1 kinase, is not documented in the available scientific research.
Enzyme Inhibition Studies (e.g., Sphingosine Kinase, Phosphodiesterase-5)
A comprehensive search of scientific databases reveals no published research on the inhibitory activity of this compound against Sphingosine Kinase or Phosphodiesterase-5.
Enzyme Inhibition Data for this compound
| Enzyme | Inhibitory Concentration (IC50) | Source |
|---|---|---|
| Sphingosine Kinase | Data not available | N/A |
| Phosphodiesterase-5 | Data not available | N/A |
Mechanistic Elucidation of Biological Actions
Identification and Validation of Molecular Targets
The specific molecular targets of this compound have not been identified or validated in the available scientific literature. While research on the broader class of piperidine-containing compounds is extensive and points to a wide array of potential targets including receptors and enzymes, these findings are not specific to the dione (B5365651) derivative .
Characterization of Specific Receptor Interactions
Given the lack of data on receptor affinity and molecular target identification, there is no information available to characterize the specific receptor interactions of this compound.
Profiling of Enzyme Kinetics and Inhibition Mechanisms
The biological activity of piperidine-2,6-dione derivatives is often attributed to their interaction with and inhibition of specific enzymes. Although detailed kinetic studies on this compound are not extensively available in public literature, research on its analogs offers significant insights into potential mechanisms of action.
One of the key enzymatic pathways modulated by thalidomide (B1683933) and its analogs involves cyclooxygenases (COXs) , enzymes pivotal in the synthesis of prostaglandins. The inhibition of COX enzymes is a common mechanism for anti-inflammatory drugs. For instance, piperine, another compound with a piperidine moiety, has been shown to inhibit cyclooxygenase-2 (COX-2) activity, while not affecting COX-1. mdpi.com This selective inhibition is crucial as COX-1 is involved in maintaining the gastric lining, and its inhibition can lead to gastrointestinal side effects. The inhibitory concentration (IC₅₀) values for some related compounds highlight their potency. For example, the diarylisoxazole mofezolac, a selective COX-1 inhibitor, displays an IC₅₀ of 0.0079 μM for COX-1 and >50 μM for COX-2. nih.gov
Another critical enzyme target is IκB kinase (IKK) , particularly the IKKβ subunit, which is a key component in the NF-κB signaling pathway. nih.gov The curcumin (B1669340) analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31), which shares a piperidone core, is a potent inhibitor of IKKβ with an IC₅₀ of approximately 1.92 μM. nih.gov This is significantly more potent than the related compound EF24 (IC₅₀ ~131 μM). nih.gov Inhibition of IKKβ prevents the phosphorylation and subsequent degradation of IκBα, thereby blocking the nuclear translocation of NF-κB. nih.govnih.gov
Furthermore, research has explored the inhibition of other kinases by piperidine-containing compounds. For example, a series of 2,6-disubstituted pyrazine (B50134) derivatives were identified as inhibitors of Casein Kinase II (CK2) and PIM kinases . nih.gov Additionally, certain pyrido[2,3-d]pyrimidine (B1209978) derivatives have been designed to target NEK6 kinase , an enzyme implicated in mitotic progression and overexpressed in several cancers. unimore.it
The following table summarizes the inhibitory activities of various piperidine analogs on different enzymes.
| Compound/Analog | Target Enzyme | IC₅₀ Value | Reference |
| Mofezolac | COX-1 | 0.0079 µM | nih.gov |
| Mofezolac | COX-2 | >50 µM | nih.gov |
| 3-(5-chlorofuran-2-yl)-5-methyl-4-phenylisoxazole (P6) | COX-1 | 19 µM | nih.gov |
| 3-(5-chlorofuran-2-yl)-5-methyl-4-phenylisoxazole (P6) | COX-2 | >50 µM | nih.gov |
| 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31) | IκB kinase β (IKKβ) | ~1.92 µM | nih.gov |
| 3,5-Bis(2-fluorobenzylidene)-4-piperidone (EF24) | IκB kinase β (IKKβ) | ~131 µM | nih.gov |
Pathway Analysis of Cellular Responses
The enzymatic inhibitions detailed above trigger a cascade of downstream effects, altering cellular signaling pathways and ultimately leading to the observed pharmacological activities. The analysis of these pathways reveals the broader biological impact of piperidine-2,6-dione derivatives.
A central pathway affected by thalidomide and its analogs is the Nuclear Factor-kappa B (NF-κB) signaling pathway . nih.govnih.gov NF-κB is a transcription factor that plays a crucial role in inflammation, immunity, and cell survival. nih.gov Thalidomide and its analogs have been shown to inhibit NF-κB activation. nih.govencyclopedia.pub This inhibition leads to a reduction in the expression of various pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) , Interleukin-1 (IL-1) , Interleukin-6 (IL-6) , and Interleukin-12 (IL-12) . encyclopedia.pubnih.gov For example, a thalidomide analogue, CC-1069, was found to cause a moderate inhibition of NF-κB activation in endothelial cells. nih.gov The curcumin analog EF31 also demonstrated potent inhibition of the NF-κB pathway, leading to decreased production of TNF-α, IL-1β, and IL-6. nih.gov
In addition to the NF-κB pathway, piperidine-2,6-dione derivatives can modulate other significant cellular pathways. Some derivatives of 4-phenylpiperidine-2,6-dione (B1266656) act as antagonists at α1-adrenergic receptors , blocking the norepinephrine-induced stimulation of inositol (B14025) phospholipid hydrolysis . nih.gov This indicates an interference with G-protein coupled receptor signaling pathways.
Furthermore, studies on thalidomide analogs have pointed to the modulation of pathways involved in cell adhesion and immune response, such as the NOTCH/WNT signaling pathways . iiarjournals.org Alterations in these pathways can affect cell proliferation and metastasis. iiarjournals.org The anti-angiogenic properties of thalidomide and its analogs are also well-documented and are believed to be mediated, in part, through the modulation of factors like vascular endothelial growth factor (VEGF) and basic fibroblast growth factor (bFGF). encyclopedia.pubiiarjournals.org While some reports suggest a link between NF-κB inhibition and anti-angiogenic effects, other studies indicate that the inhibition of TNF-α is not the primary mechanism for the anti-angiogenic activity of thalidomide. encyclopedia.pub
The cellular responses to these pathway modulations are diverse and include the suppression of cell proliferation, particularly of endothelial and certain tumor cells, and the induction of apoptosis. iiarjournals.orgresearchgate.net For instance, lenalidomide (B1683929), a thalidomide analog, has been shown to suppress chronic lymphocytic leukemia (CLL) cells by inducing the expression of the cell cycle inhibitor p21. iiarjournals.org
The table below outlines the key cellular pathways affected by piperidine-2,6-dione analogs and the resulting cellular responses.
| Cellular Pathway | Modulating Compound/Analog | Key Cellular Responses | Reference(s) |
| NF-κB Signaling | Thalidomide, CC-1069, EF31 | Inhibition of pro-inflammatory cytokine production (TNF-α, IL-1, IL-6), Reduced cell proliferation | nih.govnih.govencyclopedia.pubnih.gov |
| α1-Adrenergic Receptor Signaling | 4-phenylpiperidine-2,6-dione derivatives | Blockade of inositol phospholipid hydrolysis | nih.gov |
| NOTCH/WNT Signaling | Thalidomide analogs | Altered cell adhesion and immune response | iiarjournals.org |
| Angiogenesis Pathways (VEGF, bFGF) | Thalidomide and its analogs | Inhibition of endothelial cell proliferation and neovascularization | encyclopedia.pubiiarjournals.org |
| Cell Cycle Regulation | Lenalidomide | Induction of p21, Suppression of tumor cell proliferation | iiarjournals.org |
Future Directions and Advanced Research Perspectives for 1 4 Hydroxyphenyl Piperidine 2,6 Dione
Development of Novel and Green Synthetic Methodologies
The synthesis of piperidine-2,6-dione derivatives has traditionally involved methods that are now being re-evaluated for efficiency and environmental impact. Future research is increasingly focused on developing novel and greener synthetic routes. A key approach involves the transition-metal-free synthesis from readily available starting materials like methyl acetates and acrylamides. researchgate.net These methods offer operational simplicity and good tolerance for various functional groups, making them suitable for creating a wide array of derivatives. researchgate.net
Another avenue of green chemistry is the use of photocatalysis, which employs visible light to drive chemical reactions at ambient temperatures, often with safer reagents. astrazeneca.com Organocatalysis also presents a powerful, metal-free alternative. For instance, isothiourea-catalyzed rearrangements and microwave-assisted domino reactions are being explored for the efficient and enantioselective synthesis of glutarimides and related heterocyclic structures. researchgate.netnih.gov These modern methods not only reduce the reliance on harsh reagents and conditions but also enable the construction of complex and stereochemically defined molecules, which is crucial for pharmacological activity. nih.govgoogle.com The development of one-pot syntheses and continuous flow reactions further contributes to making the production of these compounds more practical and scalable. organic-chemistry.org
Table 1: Comparison of Synthetic Methodologies for Piperidine-2,6-diones
| Methodology | Advantages | Disadvantages | Relevant Findings |
| Traditional Cyclization | Well-established procedures. | Often requires harsh conditions, multi-step processes, and protecting groups. | Synthesis of piperidine-2,6-dione derivatives from glutaric anhydride (B1165640) and an aniline (B41778) derivative is a common route. researchgate.net |
| Transition-Metal-Free Synthesis | Milder reaction conditions, operational simplicity, good functional group tolerance. researchgate.net | May have limitations in substrate scope. | Successful kilogram-scale synthesis demonstrates industrial applicability. researchgate.net |
| Organocatalysis | Metal-free, potential for high enantioselectivity. researchgate.net | Catalyst loading can sometimes be high. | Isothiourea and carbene catalysis enable the synthesis of chiral glutarimides. researchgate.netnih.gov |
| Photocatalysis & Electrocatalysis | Uses sustainable energy sources (light, electricity), mild conditions. astrazeneca.com | Requires specialized equipment. | Enables novel synthetic pathways and rapid diversification of compounds. astrazeneca.com |
Application of Artificial Intelligence and Machine Learning in Compound Design
Integration of Omics Technologies in Mechanistic Studies
Understanding the precise mechanism of action of 1-(4-Hydroxyphenyl)piperidine-2,6-dione and its analogs is crucial for their development as therapeutic agents. The integration of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—provides a powerful, systems-level approach to unraveling these complex biological interactions. nih.gov The study of thalidomide (B1683933) and lenalidomide (B1683929) has set a precedent for this approach. nih.govnih.gov
Transcriptomics: By analyzing changes in gene expression (mRNA levels) in cells treated with the compound, researchers can identify the signaling pathways that are activated or inhibited. ascopubs.org For example, transcriptomic analysis of cells treated with lenalidomide revealed alterations in pathways related to the cell cycle, apoptosis, and immune signaling. ascopubs.org
Proteomics: This technology identifies and quantifies the full set of proteins in a cell. For piperidine-2,6-dione derivatives that act as "molecular glues" by binding to the E3 ubiquitin ligase Cereblon (CRBN), proteomics is essential for identifying the "neosubstrates"—proteins that are newly targeted for degradation. nih.gov Global proteomics studies on lenalidomide derivatives have helped to identify both CRBN-dependent and independent effects. nih.gov
Metabolomics: This involves studying the small molecule metabolites within a cell or biological system. It can provide insights into how a compound alters cellular metabolism and can help identify the compound's own metabolites, which may have different biological activities. nih.gov
By integrating data from these different omics layers, a comprehensive picture of the drug's mechanism can be constructed, from the initial target engagement to the downstream functional consequences. nih.gov
Exploration of Undiscovered Biological Targets and Therapeutic Applications
The primary known target for many bioactive piperidine-2,6-diones is Cereblon (CRBN), a substrate receptor for the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex. nih.govgoogle.com The binding of these compounds to CRBN induces the degradation of specific proteins (neosubstrates), such as the transcription factors Ikaros and Aiolos in multiple myeloma. nih.gov However, the full spectrum of potential neosubstrates is likely much broader, suggesting that these compounds could have undiscovered biological effects and therapeutic applications.
Future research will focus on identifying new neosubstrates that can be targeted for degradation by this compound and its derivatives. This could lead to novel treatments for a wide range of diseases, including other cancers, inflammatory conditions, and viral infections. nih.govnih.gov The diverse biological activities already reported for various piperidine (B6355638) derivatives—such as antipsychotic, anti-inflammatory, and antimicrobial effects—support the potential for broad therapeutic utility. nih.govijnrd.orgencyclopedia.pub The search for new applications will be aided by high-throughput screening and computational approaches to predict new compound-target-disease relationships. The development of new glutarimide-based ligands for CRBN expands the chemical toolbox for creating PROTACs (PROteolysis TArgeting Chimeras), which can be designed to degrade a wide range of disease-causing proteins. nih.gov
Table 2: Potential Therapeutic Areas for Piperidine-2,6-dione Derivatives
| Therapeutic Area | Rationale | Potential Mechanism |
| Oncology | Proven efficacy of analogs (thalidomide, lenalidomide) in hematological cancers. nih.govnih.gov | Degradation of key survival and proliferation proteins (e.g., transcription factors). nih.gov |
| Immunology & Inflammation | Known immunomodulatory effects of analogs. nih.gov | Modulation of cytokine production (e.g., TNF-α) and immune cell activity. rsc.org |
| Neurological Disorders | Some derivatives show activity at serotonin (B10506) and dopamine (B1211576) receptors. nih.gov | Receptor modulation; potential for targeted degradation of proteins involved in neurodegeneration. |
| Infectious Diseases | Reported antiviral and antimicrobial activity of some piperidine compounds. encyclopedia.pub | Inhibition of viral replication or essential microbial proteins. |
Interdisciplinary Research Collaborations in Piperidine-2,6-dione Science
The complex history and multifaceted nature of piperidine-2,6-dione-based drugs, exemplified by thalidomide, underscore the necessity of interdisciplinary research. nih.govresearchgate.net Advancing the science of compounds like this compound requires a collaborative effort that bridges multiple fields of expertise.
Medicinal and Synthetic Chemistry: Chemists are needed to design and synthesize novel, safer, and more effective derivatives, including the development of green and scalable manufacturing processes. researchgate.netmdpi.com
Structural and Molecular Biology: Biologists can elucidate the precise molecular mechanisms of action, identify new biological targets, and characterize the compound's effects in cellular and animal models. nih.gov
Computational Science: Experts in AI, ML, and bioinformatics are crucial for designing new compounds, predicting their properties, and analyzing large-scale omics data to generate new hypotheses. nih.govascopubs.org
Pharmacology and Toxicology: Pharmacologists and toxicologists are essential for evaluating the efficacy and safety of new compounds, understanding their pharmacokinetic and pharmacodynamic profiles, and identifying potential adverse effects early in development. researchgate.net
Clinical Research: Collaboration with clinicians is vital to translate basic science discoveries into new therapies and to understand the clinical implications and potential patient populations that could benefit from these drugs. nih.gov
A multidisciplinary approach, bringing together researchers from academia, industry, and regulatory agencies, will be paramount to fully realize the therapeutic potential of this compound and the broader class of piperidine-2,6-dione compounds, while ensuring the lessons from the past inform the development of safer medicines for the future. researchgate.netfrontiersin.org
Q & A
Q. What are the most efficient synthetic routes for 1-(4-hydroxyphenyl)piperidine-2,6-dione, and how do reaction conditions influence yield?
The compound can be synthesized via Lossen-type reactions using 1-[(4-methylphenyl)oxy]piperidine-2,6-dione and primary alcohols in the presence of triethylamine, achieving >90% yields . Alternative routes involve coupling with aromatic aldehydes in acetic acid to form chalcone derivatives with antimicrobial activity . Key factors include:
- Catalyst selection : Triethylamine enhances nucleophilic substitution efficiency.
- Solvent optimization : Polar aprotic solvents (e.g., DMF) improve intermediate stability.
- Temperature control : Reactions performed at 60–80°C minimize side-product formation.
Q. How should researchers validate the structural integrity of synthesized this compound?
A multi-technique approach is recommended:
- FT-IR : Confirm carbonyl stretches (1630–1680 cm⁻¹) and hydroxyl groups (3200–3500 cm⁻¹) .
- NMR : ¹H NMR should show aromatic protons (δ 6.4–7.0 ppm) and piperidine ring protons (δ 2.4–4.0 ppm) .
- GC-MS/Elem. Analysis : Verify molecular weight (205.21 g/mol) and C/H/N/O ratios .
- X-ray crystallography (if crystalline): Resolve bond lengths and angles (e.g., C=O at ~1.21 Å) .
Q. What in vitro assays are suitable for preliminary pharmacological screening of this compound?
- Anti-inflammatory : Measure TNF-α/IL-6 suppression in LPS-stimulated macrophages .
- Immunomodulatory : Assess IKZF1/3 protein degradation via Western blot (common for glutarimide analogs) .
- Antimicrobial : Use agar diffusion assays against Gram-positive bacteria (e.g., S. aureus) .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different experimental models?
For example, if anti-inflammatory effects are observed in murine macrophages but not in human PBMCs:
- Model-specific factors : Check species differences in cytokine receptor expression .
- Dose optimization : Perform dose-response curves (e.g., 0.1–100 µM) to identify threshold effects.
- Metabolic stability : Test compound stability in human vs. murine liver microsomes .
Q. What strategies are effective for characterizing polymorphic forms of this compound, and how do they impact bioavailability?
- Solid-state analysis : Use DSC (melting point variations) and PXRD (distinct diffraction patterns) to differentiate polymorphs .
- Solubility studies : Compare dissolution rates in simulated gastric fluid (e.g., Form A vs. Form B).
- Bioavailability : Conduct pharmacokinetic studies in rodents to correlate polymorphic form with AUC(0–24) .
Q. How can the compound’s mechanism of action be validated in cytokine-driven disease models?
- Target engagement : Use CRISPR-Cas9 to knock out IKZF1/3 in cell lines and assess loss of compound efficacy .
- Cytokine profiling : Quantify IL-17/IL-23 levels in psoriasis-like mouse models (e.g., imiquimod-induced) .
- Transcriptomics : Perform RNA-seq to identify downstream pathways (e.g., NF-κB inhibition) .
Q. What analytical methods are recommended for detecting and quantifying metabolites in pharmacokinetic studies?
- HPLC-UV : Use a C18 column with methanol/sodium acetate buffer (65:35, pH 4.6) for parent compound separation .
- LC-MS/MS : Monitor hydroxylated metabolites (e.g., m/z 221 → 203 transition) with a triple quadrupole MS .
- Sample preparation : Acidify plasma samples to stabilize labile metabolites .
Q. How should researchers design experiments to evaluate the compound’s potential in treating systemic lupus erythematosus (SLE)?
- Animal models : Use MRL/lpr mice to assess reduction in autoantibodies (anti-dsDNA) and renal pathology .
- Dosing regimen : Test daily oral administration (10–50 mg/kg) for 8–12 weeks.
- Biomarkers : Measure serum IFN-α and complement C3/C4 levels .
Methodological Tables
Q. Table 1. Comparison of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Conditions | Reference |
|---|---|---|---|---|
| Lossen-type reaction | 92 | >98 | Triethylamine, 70°C | |
| Chalcone coupling | 78 | 95 | Acetic acid, reflux |
Q. Table 2. Analytical Techniques for Polymorph Characterization
| Technique | Parameters Analyzed | Sensitivity |
|---|---|---|
| DSC | Melting point, enthalpy | ±0.5°C |
| PXRD | Crystal lattice spacing | ±0.01 Å |
| Raman spectroscopy | Molecular vibrations | ±2 cm⁻¹ |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
